2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-aminehydrochloride
Description
2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a halogenated indole derivative with a substituted ethylamine moiety at the 3-position of the indole ring. The compound features a chlorine atom at position 7 and a fluorine atom at position 5, contributing to its distinct electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2.ClH/c11-9-4-7(12)3-8-6(1-2-13)5-14-10(8)9;/h3-5,14H,1-2,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBFYQFWFPVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229842-85-5 | |
| Record name | 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Substituted Phenylhydrazine
The Fischer indole synthesis remains a cornerstone for indole derivatives. For this compound, the process involves:
Step 1: Synthesis of 5-Fluoro-7-chlorophenylhydrazine
- Starting material : 3,5-Difluoro-4-chloroaniline undergoes diazotization at 0–5°C using NaNO₂ and HCl, followed by reduction with SnCl₂ to yield the hydrazine derivative.
- Reaction conditions :
Step 2: Cyclization with 3-Oxopropanenitrile
- The phenylhydrazine reacts with 3-oxopropanenitrile (cyanoacetone) in acetic acid at reflux (120°C, 8 h).
- Mechanism : Acid-catalyzed-sigmatropic rearrangement forms the indole ring, positioning the nitrile group at C3.
- Regioselectivity : Directed by electron-withdrawing effects of halogens, favoring cyclization at C5 and C7.
- Yield : 58%
Step 3: Nitrile Reduction to Primary Amine
- Catalytic hydrogenation : 7-Chloro-5-fluoro-1H-indole-3-carbonitrile is reduced using H₂ (50 psi) and Raney Nickel in ethanol at 80°C for 12 h.
- Alternative method : LiAlH₄ in THF (0°C to reflux, 6 h) achieves 89% conversion but requires rigorous exclusion of moisture.
- Workup : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (purity >95% by HPLC).
Leimgruber-Batcho Indole Synthesis Adaptation
Ortho-Nitro Toluidine Pathway
This method circumvents Fischer synthesis limitations by constructing the indole ring with pre-installed amines:
Step 1: Synthesis of 2-Nitro-4-fluoro-6-chlorophenylacetonitrile
- Starting material : 4-Fluoro-6-chloro-2-nitrotoluene undergoes free-radical bromination (NBS, AIBN, CCl₄) followed by cyanation with CuCN in DMF.
- Yield : 63%
Step 2: Vicarious Nucleophilic Substitution
- Reaction with dimethylformamide dimethyl acetal (DMF-DMA) in toluene (110°C, 24 h) forms the enamine intermediate.
- Cyclization : Treatment with NH₄OAc in acetic acid at 140°C generates the indole core with a nitrile group at C3.
Step 3: Amine Formation and Salt Preparation
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
For late-stage functionalization of pre-halogenated indoles:
Step 1: Synthesis of 3-Bromo-7-chloro-5-fluoroindole
Step 2: Cyanation and Reduction
- Pd₂(dba)₃/Xantphos-catalyzed cyanation with Zn(CN)₂ (80°C, 12 h) provides 3-cyanoindole.
- Subsequent reduction as in Section 2.3 yields the amine.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield | Purity (%) |
|---|---|---|---|---|
| Fischer Indole | Scalable, minimal purification steps | Low regioselectivity for halogens | 34% | 95 |
| Leimgruber-Batcho | High halogen positional control | Multi-step, costly reagents | 28% | 97 |
| Cross-Coupling | Late-stage functionalization flexibility | Requires expensive catalysts | 41% | 96 |
Experimental Optimization and Troubleshooting
Halogen Positioning Challenges
- Electrophilic substitution : Direct fluorination/chlorination of indole often leads to C4/C6 substitution. Pre-functionalized benzene rings (as in Fischer synthesis) are preferred.
- Directed metalation : Using LDA at -78°C in THF, 7-chloro-5-fluoroindole can be metalated at C3 for subsequent alkylation.
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[2-Methyl-5-(Trifluoromethoxy)-1H-indol-3-yl]ethanamine Hydrochloride
- Substituents : 2-methyl, 5-trifluoromethoxy.
- Molecular Formula: C₁₂H₁₂F₃NO·HCl (estimated molecular weight: ~326.15 g/mol).
- Key Differences: The trifluoromethoxy group at position 5 introduces strong electron-withdrawing effects and increased lipophilicity compared to the 5-fluoro substituent in the target compound.
7-Methyltryptamine Hydrochloride
- Substituents : 7-methyl.
- Molecular Formula : C₁₁H₁₄N₂·HCl (molecular weight: ~214.70 g/mol).
- Key Differences :
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride
- Substituents : 5-fluoro, propane chain.
- Molecular Formula : C₁₁H₁₄ClFN₂ (molecular weight: 228.7 g/mol).
- Only 5-fluoro substitution reduces steric and electronic complexity compared to the target compound’s dual halogenation .
Data Table: Comparative Analysis
*Estimated values based on structural analysis.
Research Implications
- Halogen Effects: The dual halogenation (Cl and F) in the target compound may enhance metabolic stability and receptor affinity compared to non-halogenated analogs like 7-methyltryptamine .
- Substituent Bulk : The trifluoromethoxy group in the compound increases steric bulk, which could reduce blood-brain barrier permeability relative to the target compound .
- Chain Length : The propane chain in ’s compound may offer conformational flexibility but reduce target specificity compared to the ethylamine group .
Notes on Limitations
- Data Gaps : Exact CAS numbers, solubility, and pharmacological data for the target compound are unavailable in the provided evidence.
- Structural Assumptions : Molecular weights for some compounds are estimated due to incomplete data in sources.
Biological Activity
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, with the CAS Number 1783608-55-8, is an organic compound belonging to the indole family. This compound has garnered attention for its diverse biological activities, including potential applications in antiviral, anticancer, and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is C10H11ClFN2, with a molecular weight of 249 g/mol. The presence of chloro and fluoro substituents on the indole ring significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClFN2 |
| Molecular Weight | 249 g/mol |
| CAS Number | 1783608-55-8 |
| LogP | 2.23 |
| Polar Surface Area | 42 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in numerous cellular processes.
Key Mechanisms:
- Receptor Binding : The compound binds to multiple receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It acts as an inhibitor of GSK-3β, which plays a role in cell proliferation and survival.
- Modulation of Biochemical Pathways : By affecting various pathways, it can exhibit anticancer and neuroprotective properties.
Biological Activities
Research indicates that 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits several biological activities:
Antiviral Activity
Studies have shown promising antiviral effects against various viral strains, suggesting potential therapeutic applications in treating viral infections.
Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of tumor growth through GSK-3β modulation.
Antimicrobial Effects
Preliminary investigations indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
- GSK-3β Inhibition : A study evaluated the structure–activity relationship (SAR) of indole derivatives, including this compound, showing significant inhibition of GSK-3β with IC50 values in the nanomolar range. The introduction of halogen substituents enhanced potency while improving metabolic stability compared to non-halogenated analogs .
- Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Testing : A phenotypic screening approach identified this compound as an effective inhibitor against Mycobacterium tuberculosis strains, highlighting its potential as a lead compound in tuberculosis treatment .
Q & A
Q. What are the recommended synthetic routes for 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis of this indole derivative typically employs Fischer indole synthesis or modified protocols. Key steps include:
- Starting materials : Use 4-chloro-2-fluorophenylhydrazine and a β-ketoester (e.g., ethyl levulinate) under acidic conditions (HCl or H₂SO₄) to form the indole core .
- Amine functionalization : Introduce the ethylamine side chain via reductive amination or alkylation, followed by HCl treatment to form the hydrochloride salt .
- Optimization : Adjust reaction temperature (70–100°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Monitor purity via HPLC (>98%) and characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the purity and structural identity of this compound?
A multi-technique approach is critical:
- Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton signals (δ 7.2–7.8 ppm) and amine protons (δ 2.8–3.5 ppm). ¹⁹F NMR to confirm fluoro substitution .
- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity.
- Mass spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 257.6) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Poor solubility in non-polar solvents (hexane) .
- Stability : Store at –20°C in airtight, light-protected containers. Stability in aqueous buffers (pH 4–6) decreases after 24 hours; monitor via UV-Vis spectroscopy (λmax ~280 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents (Cl, F) on biological activity?
- Methodology :
- Data interpretation : Correlate electronic effects (e.g., fluorine’s electronegativity) with bioactivity trends.
Q. What strategies resolve contradictions in biological activity data across different studies?
- Potential causes : Variability in assay conditions (e.g., cell line sensitivity, serum concentration) or compound degradation.
- Solutions :
Q. How can researchers identify and validate cellular targets for this compound?
- Target identification :
- Validation :
- Radioligand binding assays for receptor affinity (e.g., 5-HT₂A).
- Knockdown/overexpression studies to confirm target dependency .
Safety and Compliance
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; employ HEPA filters for powder handling .
- Disposal : Follow NIH/EPA guidelines for halogenated amine waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
